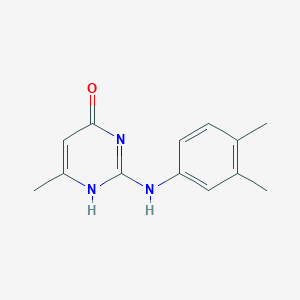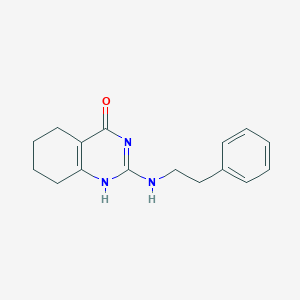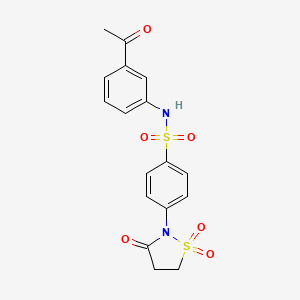![molecular formula C12H8N2O2S B7836922 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7836922.png)
2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automation and process control, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is utilized in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The molecular targets may include enzymes, receptors, and other biomolecules that play a role in the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. These comparisons can provide insights into the relative advantages and limitations of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties. These characteristics make it suitable for particular applications and distinguish it from other compounds.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-8-3-1-2-7(6-8)11-13-9-4-5-17-10(9)12(16)14-11/h1-6,15H,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEICPFEYFCDDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=O)C3=C(N2)C=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C2=NC(=O)C3=C(N2)C=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)

![2-({[4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE](/img/structure/B7836874.png)



![Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate](/img/structure/B7836909.png)

![[5-(4-bromophenyl)-2-oxopyrazin-1(2H)-yl]acetic acid](/img/structure/B7836928.png)

